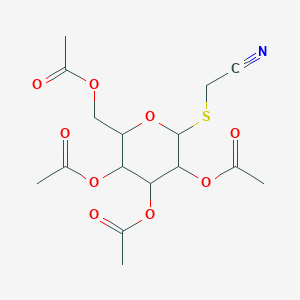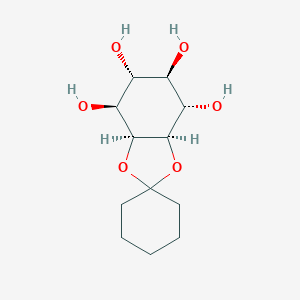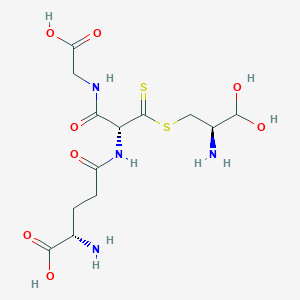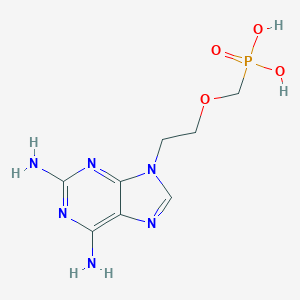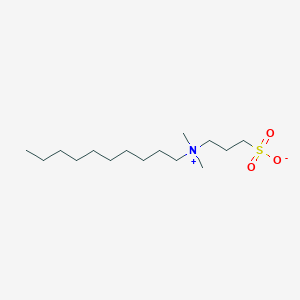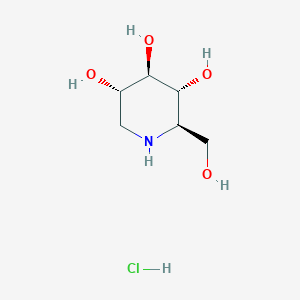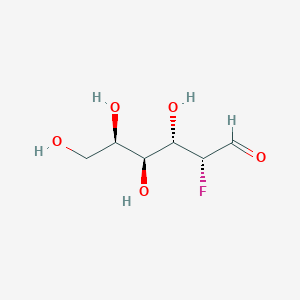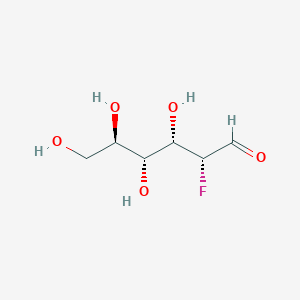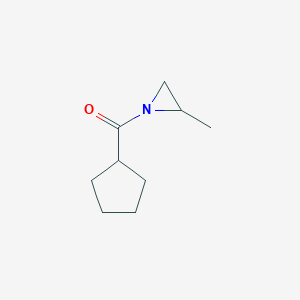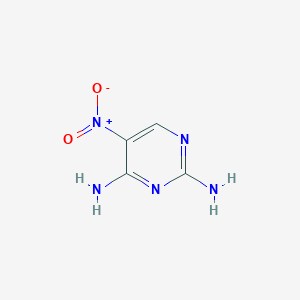
5-Nitropyrimidine-2,4-diamine
Descripción general
Descripción
5-Nitropyrimidine-2,4-diamine is a nitrogen-containing heterocyclic compound . It has a molecular weight of 155.12 . The IUPAC name for this compound is 5-nitro-2,4-pyrimidinediamine .
Synthesis Analysis
The synthesis of 5-nitropyrimidine-2,4-diamine is based on aminotetrazole . A fundamentally new synthetic approach to the synthesis of 2-aminopurine has been developed. It consists in the combination of the creation of a condensed polyazotic heterocyclic tetrazolopyrimidine structure, its transformation into triaminopyrimidine, and its subsequent cyclization into 2-aminopurine .
Molecular Structure Analysis
The InChI code for 5-Nitropyrimidine-2,4-diamine is 1S/C4H5N5O2/c5-3-2 (9 (10)11)1-7-4 (6)8-3/h1H, (H4,5,6,7,8) .
Chemical Reactions Analysis
The construction of 5-nitropyrimidine-2,4-diamine based on aminotetrazole is novel in the synthesis of nitrogenous heterocycles .
Physical And Chemical Properties Analysis
5-Nitropyrimidine-2,4-diamine has a boiling point of 509°C at 760 mmHg and a melting point of 345-350°C . It is stored at a temperature of 4°C, protected from light .
Aplicaciones Científicas De Investigación
- Applications : 2-Aminopurine is used as a marker to determine enzyme activity involved in these processes .
- Methodology : A novel synthetic approach involves creating a condensed polyazotic heterocyclic tetrazolopyrimidine structure, transforming it into triaminopyrimidine, and cyclizing it into 2-aminopurine. X-ray diffraction analysis confirms the structure of intermediate compounds .
Antiviral and Antitumor Agents
Synthetic Approaches
Hydrazine-Bridged Compounds
Mecanismo De Acción
Biochemical Pathways
, suggesting that it may interfere with cell cycle regulation.
Result of Action
The result of the action of 5-Nitropyrimidine-2,4-diamine is the inhibition of cell proliferation. In studies, it has shown a three-fold improvement compared with the commercial anticancer drug fluorouracil in inhibiting HepG2 cell proliferation .
Safety and Hazards
Propiedades
IUPAC Name |
5-nitropyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N5O2/c5-3-2(9(10)11)1-7-4(6)8-3/h1H,(H4,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWYIIVPLIJDMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)N)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50298253 | |
| Record name | 5-nitropyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50298253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitropyrimidine-2,4-diamine | |
CAS RN |
18620-73-0 | |
| Record name | 18620-73-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122004 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-nitropyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50298253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-4-Diamino-5-nitropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes the design of 6,6'-(hydrazine-1,2-diyl)bis(5-nitropyrimidine-2,4-diamine) (PHP) beneficial for heat resistance?
A1: PHP incorporates several structural features aimed at enhancing heat resistance. These include:
- High symmetry and planarity: The molecule's symmetrical and planar structure contributes to its stability by maximizing packing efficiency and intermolecular interactions. []
- Multi-fused conjugated structure: The fused ring system and extended conjugation throughout the molecule enhances stability and raises the decomposition temperature. []
- Hydrogen bonding: The presence of multiple hydrogen bond donors and acceptors within the molecule leads to strong intermolecular interactions, further contributing to its thermal stability. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



